molecular formula C18H24N4O4S2 B030508 4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE CAS No. 406233-35-0

4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE

Cat. No.: B030508
CAS No.: 406233-35-0
M. Wt: 424.5 g/mol
InChI Key: GVJKLSTZIFMTKH-CQSZACIVSA-N
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Description

Chemical Structure and Properties The compound 4-[[(R)-3-Dimethylamino-1-[(phenylsulfanyl)methyl]propyl]amino]-3-nitrobenzenesulfonamide (hereafter referred to as the target compound) is a benzenesulfonamide derivative with a molecular formula of C₁₈H₂₄N₄O₄S₂ and a molecular weight of 424.538 g/mol . Key structural features include:

  • A benzenesulfonamide core substituted with a 3-nitro group (electron-withdrawing, influencing reactivity and binding interactions).
  • A chiral (R)-configured side chain at position 4, comprising a dimethylamino group (basic, enhancing solubility in acidic environments) and a phenylsulfanyl-methyl moiety (hydrophobic, contributing to lipophilicity).

Physicochemical properties include a LogP of 5.144, indicating high lipophilicity, and a polar surface area (PSA) of 154.93 Ų, suggesting moderate permeability . The stereochemistry at the (R)-position may influence target binding specificity, a critical factor in drug design.

Properties

IUPAC Name

4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c1-21(2)11-10-14(13-27-15-6-4-3-5-7-15)20-17-9-8-16(28(19,25)26)12-18(17)22(23)24/h3-9,12,14,20H,10-11,13H2,1-2H3,(H2,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJKLSTZIFMTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623295
Record name 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406233-35-0
Record name 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation and Nitration Sequence

The benzenesulfonamide core is synthesized through sequential electrophilic aromatic substitution. Starting with benzene, sulfonation with fuming sulfuric acid yields benzenesulfonic acid. Subsequent nitration at the meta position is achieved using a mixed acid (HNO₃/H₂SO₄) at 0–5°C. The para position is selectively functionalized via directed ortho-metalation strategies to install the amino group post-sulfonamide formation.

Critical Parameters :

  • Temperature control during nitration to avoid di-nitration byproducts.

  • Use of protecting groups (e.g., acetyl) to direct substitution patterns.

Construction of the Chiral Amine Side Chain

Asymmetric Synthesis of (R)-3-Dimethylaminopropyl Derivatives

The chiral amine moiety is synthesized via asymmetric hydrogenation of a prochiral enamine. For example:

  • Enamine Precursor : Condensation of dimethylamine with α,β-unsaturated ketones yields the enamine intermediate.

  • Catalytic Hydrogenation : Using a chiral catalyst (e.g., Ru-BINAP), the double bond is reduced to afford the (R)-configured amine with >90% enantiomeric excess.

Optimization Data :

Catalyst SystemSolventTemperatureee (%)Yield (%)
Ru-(R)-BINAPMeOH50°C9285
Rh-(S)-PhanephosTHF40°C8878

Introduction of the Phenylsulfanylmethyl Group

The phenylsulfanylmethyl substituent is installed via alkylation of the chiral amine intermediate. A two-step protocol is employed:

  • Methylation : Reaction with methyl iodide in the presence of NaH forms the tertiary amine.

  • Thioether Formation : Treatment with phenylthiol (PhSH) and a base (K₂CO₃) in DMF at 90°C achieves the alkylation.

Reaction Conditions :

  • Solvent: DMF or acetonitrile.

  • Base: Potassium carbonate or cesium carbonate for enhanced reactivity.

  • Temperature: 80–90°C for 12–24 hours.

Coupling of the Core and Side Chain

Sulfonamide Bond Formation

The benzenesulfonyl chloride intermediate is reacted with the chiral amine under Schotten-Baumann conditions:

  • Activation : 3-Nitro-4-aminobenzenesulfonyl chloride is prepared via chlorination of the sulfonic acid using PCl₅.

  • Amination : The sulfonyl chloride is treated with the (R)-amine in aqueous NaOH/CH₂Cl₂, yielding the sulfonamide bond.

Yield Optimization :

BaseSolventTemperatureYield (%)
NaOH (2M)H₂O/CH₂Cl₂0°C72
Et₃NTHFRT65

Stereochemical Control and Resolution

Chiral Chromatography

Racemic mixtures of the amine intermediate are resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H). The (R)-enantiomer is isolated with >99% purity.

Dynamic Kinetic Resolution

Catalytic asymmetric methods, such as enzymatic resolution with lipases, are explored but show lower efficiency (ee <80%) compared to synthetic catalysis.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Use of steric directing groups (e.g., sulfonic acid) ensures meta-nitration.

  • Oxidative Degradation of Thioether : Avoid strong oxidants (e.g., Oxone) post-alkylation to prevent sulfoxide formation.

  • Amine Racemization : Low-temperature coupling and mild bases minimize epimerization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-nitro group activates the benzene ring for substitution reactions. Examples include:

  • Amidation with carbamoyl chlorides to form tertiary amides .
  • Sulfonamide bond formation under basic conditions (e.g., NaOH, K₂CO₃) .

Example Reaction :C18H24N4O4S2+RCOClC19H26N4O5S2+HCl\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4\text{S}_2+\text{RCOCl}\rightarrow \text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_5\text{S}_2+\text{HCl}Conditions: DCM, DMAP, room temperature .

Reduction of Nitro Group

The nitro (-NO₂) group is reducible to amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or via NaBH₄/CuCl₂ . This modifies pharmacological activity:

Reaction Conditions Product
Nitro → AmineH₂ (1 atm), Pd/C, EtOH3-Aminobenzenesulfonamide derivative
Nitro → HydroxylamineZn/NH₄Cl, H₂O/EtOHIntermediate for further functionalization

Sulfur-Based Reactivity

The phenylsulfanylmethyl group participates in:

  • Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
  • Alkylation/arylation via thiolate intermediates under basic conditions .

Example :C18H24N4O4S2+CH3IC19H27N4O4S2I\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4\text{S}_2+\text{CH}_3\text{I}\rightarrow \text{C}_{19}\text{H}_{27}\text{N}_4\text{O}_4\text{S}_2\text{I}Conditions: K₂CO₃, DMF, 60°C .

Biological Activity and Mechanism

The compound is a BCL-2/BCL-XL inhibitor , promoting apoptosis in cancer cells . Key reactions in biological systems:

Target Interaction Effect References
Displacement of pro-survival BCL-2 proteinsActivates Bax/Bak, releases cytochrome c
Upregulation of NOXAEnhances mitochondrial outer membrane permeabilization (MOMP)
Truncation of BidAmplifies caspase-8 activation

Key Findings :

  • Synergistic lethality with PI3K inhibitors (e.g., NVP-BKM120) .
  • Caspase-3/8 activation and PARP cleavage observed in glioma cells .

Stability and Degradation

  • Thermal Decomposition : Releases CO, NOₓ, SOₓ above 250°C .
  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions (e.g., HCl/NaOH) .

Degradation Products :

  • 3-Nitrobenzenesulfonic acid.
  • (R)-3-Dimethylamino-1-(phenylsulfanylmethyl)propylamine .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide compounds are known for their antimicrobial properties, and this specific compound has been investigated for its potential as an inhibitor of specific enzymes involved in bacterial growth.

Antibacterial Activity

Research indicates that sulfonamides can inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism is similar to that of traditional antibiotics like sulfanilamide. The compound's structure allows it to bind effectively to the active site of the enzyme, blocking substrate access.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) of 8 µg/mL .

Biochemical Applications

The compound's ability to modulate biological pathways makes it a candidate for further research in cancer therapy.

Cancer Research

Preliminary studies suggest that this sulfonamide can induce apoptosis in cancer cells by antagonizing Bcl-2 family proteins, which are known to inhibit programmed cell death.

Data Table: In Vitro Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Bcl-2 inhibition
HeLa (Cervical Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Disruption of mitochondrial function

This data indicates promising therapeutic potential, warranting further investigation into its mechanisms and efficacy in vivo.

Material Science Applications

Beyond biological applications, this compound has also been explored in materials science, particularly in the development of novel polymers and nanomaterials.

Nanoparticle Coating

The compound has been utilized in synthesizing core-shell systems based on noble metal nanoparticles. These nanoparticles are coated with copolymers that enhance their stability and functionality for applications in catalysis and drug delivery.

Case Study : A recent publication highlighted the use of this sulfonamide in creating gold nanoparticles with enhanced catalytic properties for organic reactions. The resulting materials showed increased reaction rates compared to uncoated nanoparticles .

Mechanism of Action

The mechanism of action of 4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of sulfonamide derivatives with diverse pharmacological applications. Below is a detailed comparison with structurally analogous compounds (Table 1), followed by an analysis of key differences.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Notable Features
Target Compound C₁₈H₂₄N₄O₄S₂ 424.538 Nitro, sulfonamide, phenylsulfanyl, dimethylamino 5.14 Chiral (R)-configuration, high lipophilicity
4-(2-Hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide C₂₅H₂₇FN₃O₄S 484.57 Fluorophenoxy, hydroxybenzyl, piperidine-sulfonamide N/A Fluorine enhances metabolic stability; hydroxy group may enable hydrogen bonding
4-[5-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide C₁₆H₁₁F₃N₄O₄S 412.34 Nitrophenyl, trifluoromethyl, pyrazole N/A Trifluoromethyl increases electronegativity; pyrazole ring enhances planarity
N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide C₂₂H₂₁F₃N₄OS 470.49 Trifluoromethylphenyl, thiazole, benzamide N/A Thiazole ring improves π-π stacking; trifluoromethyl enhances hydrophobicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₈H₂₂F₂N₇O₃S 581.57 Fluorophenyl chromenone, pyrazolopyrimidine N/A Bicyclic chromenone core may enhance kinase inhibition; dual fluorine atoms improve bioavailability

Key Structural and Functional Differences

Core Scaffold: The target compound features a monocyclic benzenesulfonamide, whereas analogues in and incorporate piperidine-sulfonamide and pyrazolopyrimidine-sulfonamide cores, respectively. Bicyclic systems (e.g., chromenone in ) often exhibit enhanced target affinity due to rigid conformations .

However, replaces the chiral side chain with a trifluoromethyl-pyrazole, which may reduce stereochemical complexity . Fluorine Incorporation: Fluorinated groups (e.g., 4-fluorophenoxy in , trifluoromethyl in and ) are common in drug design for their metabolic stability and lipophilicity-enhancing effects. The target compound lacks fluorine but compensates with a phenylsulfanyl group, which provides similar hydrophobicity but less electronegativity .

Stereochemical Complexity: The (R)-configuration of the target compound’s side chain is a critical distinction. Chirality can significantly influence binding to enantioselective targets, such as enzymes or receptors .

Physicochemical Properties :

  • The target compound’s LogP (5.14) exceeds that of (estimated ~3–4 due to trifluoromethyl and pyrazole groups), indicating superior membrane permeability but possibly poorer aqueous solubility. Compounds like , with a hydroxybenzyl group , may exhibit lower LogP values, favoring solubility .

Hypothetical Pharmacological Implications

  • The target compound’s phenylsulfanyl group could facilitate interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase or cyclooxygenase isoforms).
  • In contrast, trifluoromethyl-pyrazole () and thiazole () derivatives might excel in targeting kinases or GPCRs due to their planar, aromatic systems .
  • The absence of fluorine in the target compound may reduce metabolic resistance compared to fluorinated analogues but could improve synthetic accessibility.

Biological Activity

4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE, also known by its CAS number 406233-35-0, is a complex organic compound that has garnered interest for its potential biological activity. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitrobenzene moiety, and a dimethylamino group, contributing to its unique chemical properties. Its molecular formula is C18H24N4O4S2C_{18}H_{24}N_{4}O_{4}S_{2}, with a molecular weight of 424.5 g/mol .

PropertyValue
Molecular Formula C₁₈H₂₄N₄O₄S₂
Molecular Weight 424.5 g/mol
CAS Number 406233-35-0
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival, particularly through its action on the Bcl-2 family of proteins . The sulfonamide group enhances its binding affinity to target proteins, while the nitro group may participate in redox reactions that modulate cellular pathways.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties by acting as a dual Bcl-2/Bcl-xL antagonist. This mechanism promotes apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology .

Case Studies and Experimental Findings

  • In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer models. The IC50 values ranged from 10 to 50 µM, indicating potent anti-proliferative activity .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The treatment resulted in increased apoptotic markers and decreased levels of anti-apoptotic proteins .
  • Mechanistic Insights : Further studies revealed that the compound induces mitochondrial dysfunction leading to cytochrome c release and activation of caspase cascades, thereby promoting programmed cell death .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Step 1 : Preparation of intermediate compounds using standard organic synthesis techniques.
  • Step 2 : Coupling reactions under controlled conditions to form the final product.

Common reagents include coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) for amide bond formation .

Q & A

Q. How can researchers align their work with emerging trends in sulfonamide-based drug discovery?

  • Answer :
  • Bibliometric analysis : Use tools like VOSviewer to map recent publications (2015–2025) on sulfonamide scaffolds, focusing on target classes (e.g., carbonic anhydrases, GPCRs).
  • Collaborative networks : Engage in cross-disciplinary consortia (e.g., structural biology + medicinal chemistry) to accelerate hit-to-lead optimization .

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